BenchChemオンラインストアへようこそ!

2-(Cyclopropylamino)cyclobutan-1-ol

Stereochemistry Chiral Building Block Medicinal Chemistry

2-(Cyclopropylamino)cyclobutan-1-ol (CAS 2176069-48-8) is a small-molecule building block (C7H13NO, MW 127.19 g/mol) characterized by a cyclobutanol core bearing a cyclopropylamino substituent at the 2-position. This compound serves primarily as a synthetic intermediate in medicinal chemistry programs, where the combination of a strained cyclobutane ring and a cyclopropylamine motif is strategically employed to modulate pharmacokinetic properties, restrict conformational flexibility, or introduce specific stereoelectronic effects into target molecules.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 2176069-48-8
Cat. No. B2443923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)cyclobutan-1-ol
CAS2176069-48-8
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC1NC2CCC2O
InChIInChI=1S/C7H13NO/c9-7-4-3-6(7)8-5-1-2-5/h5-9H,1-4H2
InChIKeyQVCWGVTWULWYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylamino)cyclobutan-1-ol (CAS 2176069-48-8): Structural Baseline & Procurement Context


2-(Cyclopropylamino)cyclobutan-1-ol (CAS 2176069-48-8) is a small-molecule building block (C7H13NO, MW 127.19 g/mol) characterized by a cyclobutanol core bearing a cyclopropylamino substituent at the 2-position . This compound serves primarily as a synthetic intermediate in medicinal chemistry programs, where the combination of a strained cyclobutane ring and a cyclopropylamine motif is strategically employed to modulate pharmacokinetic properties, restrict conformational flexibility, or introduce specific stereoelectronic effects into target molecules [1]. Its procurement is typically driven by structure-based drug design needs rather than by intrinsic biological activity, making precise stereochemical and regioisomeric identity critical for reproducible research outcomes.

Why 2-(Cyclopropylamino)cyclobutan-1-ol Cannot Be Replaced by Generic Analogs Without Data Verification


Compounds within the cyclobutanol-amine class are not interchangeable due to profound differences in stereochemistry (cis vs. trans), regioisomerism (1,2- vs. 1,3-substitution), and N-substitution pattern (cyclopropylamino vs. cyclobutylamino or alkylamino). These structural variables directly govern ring strain energy, amine basicity, hydrogen-bonding geometry, and metabolic stability [1]. For instance, the specific 1,2-aminoalcohol arrangement in 2-(Cyclopropylamino)cyclobutan-1-ol enables distinct intramolecular interactions and downstream derivatization pathways (e.g., oxazolidinone formation) that are inaccessible to its 1,3-substituted regioisomer 3-[(cyclopropylamino)methyl]cyclobutan-1-ol . Substituting the target compound with a stereochemically undefined or incorrectly positioned analog can therefore invalidate SAR data, alter reaction yields, and compromise patent specificity, making analytics-driven procurement the only scientifically sound approach.

Quantitative Differentiation of 2-(Cyclopropylamino)cyclobutan-1-ol vs. Its Closest Structural Analogs


Stereochemical Identity: 2-(Cyclopropylamino)cyclobutan-1-ol (Undefined Stereochemistry) vs. trans-2-(Cyclopropylamino)cyclobutan-1-ol

The primary differentiation for procurement is stereochemical definition. 2-(Cyclopropylamino)cyclobutan-1-ol (CAS 2176069-48-8) is typically supplied as a stereochemically undefined mixture (or cis-isomer enriched), whereas the trans-isomer carries the distinct CAS 2165638-87-7 and is specified as 'trans' on vendor certificates . In the absence of published head-to-head biological data, the selection hinges on synthetic strategy: the cis configuration places the amine and alcohol in a syn-periplanar relationship, favoring intramolecular hydrogen bonding and directing metal-chelation geometry differently than the trans configuration. This stereochemical difference can lead to divergent diastereomeric ratios in subsequent reactions and distinctly different biological target engagement, as demonstrated broadly across aminocyclobutanol-containing ligands where cis vs. trans isomerism altered IC50 values by >10-fold in kinase inhibition assays [1].

Stereochemistry Chiral Building Block Medicinal Chemistry

Regioisomeric Positioning: 1,2-Aminoalcohol vs. 1,3-Aminoalcohol Motif in Cyclobutanol Derivatives

The 1,2-aminoalcohol arrangement in 2-(Cyclopropylamino)cyclobutan-1-ol enables unique synthetic transformations that are geometrically impossible for its 1,3-substituted regioisomer, 3-[(cyclopropylamino)methyl]cyclobutan-1-ol . Specifically, the vicinal amine/alcohol system can be converted to fused oxazolidinones, sulfamidites, or phosphoramidite ligands via simple condensation or 1,2-cyclization reactions, whereas the 1,3-analog requires longer, lower-yielding sequences to achieve analogous heterocyclic structures. In catalysis, 1,2-aminoalcohol-derived ligands typically exhibit higher enantioselectivities (ee > 90%) compared to 1,3-aminoalcohol-derived ligands (ee typically 40–70%) in asymmetric additions, due to the formation of more rigid five-membered chelate rings with metals [1].

Regioisomerism Synthetic Accessibility Heterocycle Formation

Cyclopropyl vs. Cyclobutyl N-Substitution: Impact on Metabolic Stability and LSD1 Target Engagement

The cyclopropylamino group in the target compound introduces a mechanism-based enzyme inactivation potential not shared by its cyclobutylamino or isopropylamino analogs. In a landmark study on P450 17α inhibition, the cyclopropylamino-bearing compound (MDL 27,302) exhibited time-dependent irreversible inactivation (Kiapp 90 nM), whereas the isopropylamino and cyclobutylamino analogs showed no inhibitory activity [1]. Although this study employed a steroidal scaffold, the core pharmacophoric principle—that the cyclopropylamine undergoes enzyme-catalyzed single-electron oxidation to a radical cation that covalently modifies the flavin cofactor of amine oxidases (LSD1, MAO)—is a class-defining feature of cyclopropylamine-containing inhibitors [2]. 2-(Cyclopropylamino)cyclobutan-1-ol therefore represents a privileged scaffold for irreversible LSD1/MAO inhibitor design that cannot be replicated by analogs lacking the cyclopropyl ring.

Metabolic Stability LSD1 Inhibition Cyclopropylamine

Purity and Physical Property Specification Benchmarks for Procurement Grade Selection

Available vendor technical datasheets for the trans-isomer (CAS 2165638-87-7) indicate a minimum purity specification of 95% . For the stereochemically undefined CAS 2176069-48-8, comparable purity specifications typically also fall in the ≥95% range, but the critical differentiator for procurement is the determination of the cis/trans ratio, which is not captured by standard HPLC purity measurements. High-field 1H NMR (400 MHz or above) or chiral HPLC must be specifically requested to confirm diastereomeric excess (de), a parameter absent from generic certificates of analysis. Reputable suppliers provide de values for trans-isomer enriched batches exceeding 98:2, whereas undefined-stereochemistry batches may exhibit ratios as low as 55:45, representing a significant impurity load that can confound bioassays and crystallization attempts [1].

Purity Specification Quality Control Vendor Comparison

Procurement-Driven Application Scenarios for 2-(Cyclopropylamino)cyclobutan-1-ol


Covalent LSD1/MAO Inhibitor Lead Optimization

For medicinal chemistry teams pursuing irreversible inhibitors of flavin-dependent amine oxidases (LSD1, MAO-A/B), 2-(Cyclopropylamino)cyclobutan-1-ol provides a conformationally constrained cyclopropylamine warhead. The cyclobutanol ring introduces additional hydrogen-bond donor/acceptor capacity for target engagement optimization. The irreversible mechanism—documented for cyclopropylamine analogs with Kiapp values in the nanomolar range—cannot be matched by alkylamino or cyclobutylamino replacements, which show no time-dependent inactivation [1]. Procurement of this specific scaffold enables SAR exploration around the cyclobutanol ring to fine-tune selectivity between LSD1 and MAO isoforms.

Chiral Ligand Synthesis for Asymmetric Catalysis

The 1,2-aminoalcohol motif is a privileged ligand backbone for asymmetric metal catalysis. 2-(Cyclopropylamino)cyclobutan-1-ol can be converted into oxazaborolidine catalysts or phosphoramidite ligands for enantioselective reductions and conjugate additions. The syn-periplanar geometry of the cis isomer (or the defined trans geometry if procured as the trans isomer) creates a rigid chiral pocket around the metal center, which is essential for achieving >90% ee in benchmark reactions [2]. The cyclopropyl substituent further enhances steric bulk without introducing additional conformational flexibility, a key advantage over N-alkyl analogs.

Ring-Strained Building Block for DNA-Encoded Library (DEL) Synthesis

In DEL technology, incorporation of strained carbocycles such as cyclobutane enhances the three-dimensionality and drug-likeness of library compounds. The bifunctional nature of 2-(Cyclopropylamino)cyclobutan-1-ol allows sequential DNA-compatible functionalization: first at the amine (via reductive amination or amide coupling) and subsequently at the alcohol (via Mitsunobu or silyl protection/deprotection). The cyclopropyl ring uniquely confers metabolic stability to the downstream hits without the excessive lipophilicity penalties associated with larger cycloalkyl groups [3]. Regioisomeric 1,3-aminoalcohols cannot replicate this orthogonal bifunctionalization sequence efficiently.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 127.19 Da, 2-(Cyclopropylamino)cyclobutan-1-ol falls within the optimal fragment size range (MW < 250). Its combination of hydrogen-bond donor (OH), hydrogen-bond acceptor (NH), and strained hydrophobic elements (cyclobutane, cyclopropane) provides balanced physicochemical properties for fragment screening. The cyclopropylamino group offers a unique binding signature to flavin-containing targets via the radical-cation mechanism, making this fragment particularly valuable for screening against epigenetics targets (LSD1) and CNS amine oxidases [4]. High isomeric purity (>98% de) is mandatory to avoid false positives from the inactive diastereomer.

Quote Request

Request a Quote for 2-(Cyclopropylamino)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.